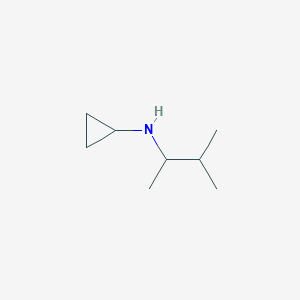

![molecular formula C13H20N2O B1320501 [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol CAS No. 898289-58-2](/img/structure/B1320501.png)

[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

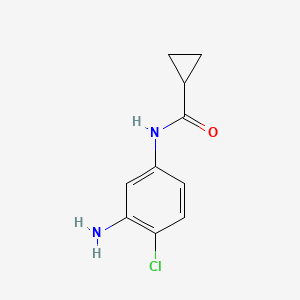

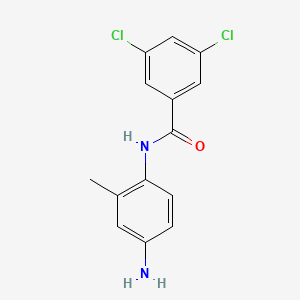

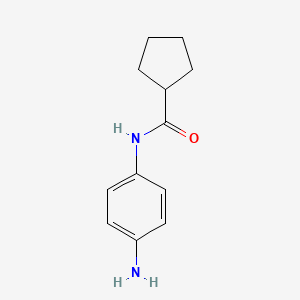

“[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20N2O . It is also known as 4-(4-Methyl-1,4-diazepan-1-yl)benzylamine . The compound has a molecular weight of 220.3107 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-11,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Catalytic Conversion of Methane to Methanol

Research Insight : A significant advancement in the heterogeneous catalytic conversion of methane to methanol was reported, where new ligands with tricopper catalysts were synthesized and immobilized on mesoporous silica nanoparticles. This method improved methane turnover by a factor of 30 compared to existing catalysts, showing enhanced selective conversion of methane to methanol under ambient conditions. The aromaticity of the ligand in the catalyst played a crucial role in this process, which was facilitated by hydrogen peroxide in acetonitrile solvent. The improvement in the surface area of the catalysts increased the binding of ligands, resulting in a drastic improvement in catalytic performance of methanol turnover up to 350 (Ahmed et al., 2020).

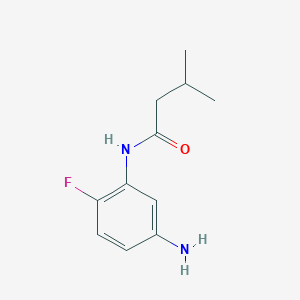

Synthesis of Functionalized Piperazines and 1,4-Diazepanes

Research Insight : The study reports the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams. These compounds were prepared from corresponding azetidin-2-ones and later transformed into methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates. The process involved reduction with sodium borohydride in ethanol and treatment with hydrogen chloride in methanol. This synthesis pathway opens up new possibilities for developing functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).

Synthesis and Antiproliferative Activity of 1-Phenyl-2-(4-aryl-1,4-diazepan-2-ylidene)ethanone

Research Insight : A study focusing on the synthesis and antiproliferative activity of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]-diazepin-2-ylidene)-ethanones demonstrated that the compounds exhibited cytotoxic activity in vitro against seven human cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Liszkiewicz, 2002).

Synthesis of Novel Benzofuran Based Analogues of Chalcone and 1,4-Benzodiazepine

Research Insight : A series of novel benzofuran based analogues of chalcone and 1,4-benzodiazepine were synthesized and evaluated for their antimicrobial activity. The compounds showed potent antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Docking studies provided insights into the molecular interactions responsible for the observed activity (Shankar et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

[4-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-7-2-8-15(10-9-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPOSPVFLJMLQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594656 |

Source

|

| Record name | [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

CAS RN |

898289-58-2 |

Source

|

| Record name | 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898289-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.